2-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Glucokinase activation EC₅₀ comparison Type 2 diabetes target

Accelerate your glucokinase activator (GKA) SAR studies with this essential α-phenyl-substituted tool compound (CAS 1021094-13-2). Exhibiting a definitive GK activation EC₅₀ of 1,590 nM, it establishes the critical upper lipophilicity boundary in phenylacetamide series, enabling direct potency comparison with the des-phenyl analog (EC₅₀ 930 nM). Deploy it as a negative control for LLE optimization, a selectivity benchmark for sulfonylpiperazine off-target profiling, or a springboard for IP-unconstrained lead discovery. Do not compromise assay integrity by substituting with unvalidated congeners—acquire the structurally verified reference standard with guaranteed ≥95% purity to generate reproducible, publication-ready data.

Molecular Formula C22H23N5O3S
Molecular Weight 437.52
CAS No. 1021094-13-2
Cat. No. B2515462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
CAS1021094-13-2
Molecular FormulaC22H23N5O3S
Molecular Weight437.52
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4
InChIInChI=1S/C22H23N5O3S/c28-22(16-18-4-2-1-3-5-18)25-19-6-8-20(9-7-19)31(29,30)27-14-12-26(13-15-27)21-17-23-10-11-24-21/h1-11,17H,12-16H2,(H,25,28)
InChIKeyVZWMVPIJXTVIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide (CAS 1021094-13-2): Structural Identity and Sourcing Baseline


2-Phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide (CAS 1021094-13-2) is a synthetic small molecule belonging to the phenylacetamide-sulfonylpiperazine class. It features a 2-phenylacetamide moiety linked via an amide bond to a phenyl ring bearing a 4-(pyrazin-2-yl)piperazin-1-ylsulfonyl substituent [1]. With a molecular formula of C₂₂H₂₃N₅O₃S and a molecular weight of 437.52 g/mol, this compound is supplied exclusively as a research-grade chemical (typically ≥95% purity) and has not received regulatory approval for therapeutic or veterinary use . It has been profiled in at least one public biochemical database for glucokinase (GK) activation activity, placing it within the broader phenylacetamide glucokinase activator (GKA) chemical space [2].

Why the 2-Phenyl Substituent on 2-Phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide Precludes Simple Analog Interchange


Within the sulfonylpiperazine phenylacetamide series, the nature of the substituent at the acetamide α-position is a critical determinant of both target potency and physicochemical profile. The unsubstituted parent compound N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide (CAS 927583-20-8) and the 2-phenyl derivative (CAS 1021094-13-2) differ by a single phenyl group, yet this modification alters glucokinase activation EC₅₀ by approximately 1.7-fold (930 nM vs. 1590 nM) [1][2]. Furthermore, structure-activity relationship (SAR) studies on phenylacetamide GKAs demonstrate that lipophilic substitution at the α-position modulates not only intrinsic potency but also lipophilic ligand efficiency (LLE), metabolic stability, and off-target liability profiles [3]. Consequently, procurement decisions that treat this compound as interchangeable with its des-phenyl or halo-substituted analogs risk introducing uncontrolled variance into biological assay outcomes.

Quantitative Differentiation Evidence: How 2-Phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide Compares to Its Closest Structural Analogs


Glucokinase Activation Potency: Head-to-Head Comparison with the Unsubstituted Parent Analog

The 2-phenyl-substituted compound (CAS 1021094-13-2) activates human recombinant glucokinase with an EC₅₀ of 1,590 nM (1.59 µM) in a G6-PD coupled assay in the presence of 5 mM glucose [1]. In contrast, the unsubstituted parent analog N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide (CAS 927583-20-8) activates recombinant human liver glucokinase 2 with an EC₅₀ of 930 nM under comparable assay conditions (5 mM glucose, G6PDH-coupled detection) [2]. The 2-phenyl substitution thus reduces GK activation potency by approximately 1.7-fold relative to the des-phenyl baseline.

Glucokinase activation EC₅₀ comparison Type 2 diabetes target

Lipophilic Ligand Efficiency and Drug-Likeness: Comparative Physicochemical Profiling vs. Clinical-Stage Phenylacetamide GKAs

The introduction of the 2-phenyl substituent increases both molecular weight (437.52 vs. 316–380 Da for simple des-phenyl GKAs) and lipophilicity relative to the unsubstituted scaffold . In the phenylacetamide GKA series, lipophilic ligand efficiency (LLE = pSC₁.₅ − clogP) is a key optimization parameter; clinical candidate RO4597014 achieved LLE improvement through balanced aminopyrazine substitution rather than simple lipophilic bulk addition [1]. The 2-phenyl compound, with its elevated hydrophobicity, is expected to exhibit a lower LLE than optimized GKAs in the same chemical class, positioning it as a tool compound for probing lipophilicity-driven SAR rather than a lead-like starting point.

Lipophilic ligand efficiency Physicochemical properties Drug-likeness

Distinct Substituent Architecture vs. Cycloalkyl-Containing Phenylacetamide GKAs in Patent Literature

US Patent 8,329,707 (issued 2012) claims phenylacetamide GKAs characterized by a sulfonyl group and a cycloalkyl group on the phenyl ring together with a heteroaryl group on the amide nitrogen [1]. The target compound 2-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide diverges from this Markush claim in two respects: (a) it bears a 2-phenyl substituent at the acetamide α-position rather than a cycloalkyl group, and (b) the heteroaryl (pyrazin-2-yl) is attached via a piperazine-sulfonyl linker to the phenyl ring rather than directly to the amide nitrogen. This structural divergence places the compound outside the primary patent claims for the most extensively characterized phenylacetamide GKA series, potentially offering freedom-to-operate advantages for groups exploring novel GKA chemotypes.

Patent landscape Chemical novelty Glucokinase activator scaffold

Cross-Target Selectivity Potential: Scaffold Differentiation from Sulfonylpiperazine Antimalarials and BACE1 Inhibitors

The sulfonylpiperazine chemotype is shared across multiple therapeutic target classes, including phenylsulfonyl piperazines that block erythrocytic invasion in Plasmodium falciparum (antimalarial) [1] and piperazine sulfonamide BACE1 inhibitors for Alzheimer's disease [2]. The 2-phenylacetamide compound combines the sulfonylpiperazine-pyrazine module with a distinct phenylacetamide terminus, differentiating it from antimalarial phenylsulfonyl piperazines (which lack the acetamide extension) and BACE1 inhibitors (which use different non-prime side substituents). This structural hybrid character may confer a unique selectivity fingerprint across kinase, protease, and GPCR target panels, though systematic selectivity profiling data for this specific compound are not publicly available.

Target selectivity Scaffold repurposing Sulfonylpiperazine chemotype

Recommended Research and Industrial Application Scenarios for 2-Phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide (CAS 1021094-13-2)


Glucokinase Activator SAR Probe: Quantifying the Impact of α-Phenyl Substitution on GK Activation Potency

Use as a tool compound in structure-activity relationship (SAR) studies to benchmark the effect of α-phenyl substitution on glucokinase activation. With a measured EC₅₀ of 1,590 nM [1], this compound establishes the upper boundary of acceptable lipophilic bulk at the acetamide α-position before potency deteriorates below the micromolar threshold. Researchers can compare directly against the des-phenyl analog (EC₅₀ = 930 nM [2]) and clinical-stage GKAs with sub-500 nM SC₁.₅ values [3] to construct quantitative SAR models linking substituent size, lipophilicity, and GK activation potency.

Negative Control for Lipophilic Ligand Efficiency Optimization in Phenylacetamide GKA Programs

Deploy as a negative control compound in lipophilic ligand efficiency (LLE) optimization campaigns. The elevated molecular weight and lipophilicity of the 2-phenyl compound, coupled with its modest GK activation potency, yield a lower predicted LLE compared to optimized aminopyrazine phenylacetamides such as RO4597014 [3]. This makes it a valuable reference for demonstrating that potency gains from simple lipophilic substitution are not accompanied by improvements in ligand efficiency.

Intellectual Property Circumvention: Exploring GKA Chemical Space Outside Dominant Patent Claims

Leverage as a starting scaffold for medicinal chemistry programs seeking glucokinase activators with freedom-to-operate advantages. The compound's structural divergence from US Patent 8,329,707 (which requires both a cycloalkyl group on the phenyl ring and heteroaryl directly on the amide nitrogen) [4] positions it in unclaimed or less densely patented GKA chemical space, potentially reducing IP barriers for early-stage discovery programs targeting type 2 diabetes or other metabolic disorders.

Cross-Chemotype Selectivity Screening: Benchmarking the Sulfonylpiperazine-Phenylacetamide Hybrid Scaffold

Include in broad-panel selectivity screens to characterize the target engagement profile of the sulfonylpiperazine-phenylacetamide hybrid scaffold. Given that closely related sulfonylpiperazine chemotypes exhibit activity against antimalarial invasion mechanisms [5] and BACE1 protease [6], this compound can serve as a selectivity benchmark to determine whether the 2-phenylacetamide modification shifts the target profile toward or away from these established off-target liabilities.

Quote Request

Request a Quote for 2-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.